molecular formula C21H20FN3O5S B11680854 Methyl [5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Methyl [5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B11680854
M. Wt: 445.5 g/mol
InChI Key: LEGHDMUVDRBCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)ACETATE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

METHYL 2-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)ACETATE involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups allow it to bind to hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. This binding can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)ACETATE
  • METHYL 2-(5-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)ACETATE

Uniqueness

The presence of the fluorophenyl group in METHYL 2-(5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)ACETATE imparts unique electronic properties that can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C21H20FN3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C21H20FN3O5S/c1-29-16-9-7-15(8-10-16)25-20(28)17(24(21(25)31)12-19(27)30-2)11-18(26)23-14-5-3-13(22)4-6-14/h3-10,17H,11-12H2,1-2H3,(H,23,26)

InChI Key

LEGHDMUVDRBCTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC(=O)OC)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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